Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that belongs to the class of pyrazolopyrimidines. This compound features a pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl group at the 3-position and a carboxylate ester group at the 6-position. It is known for its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorobenzoic acid as the starting material.
Conversion to Methyl Ester: The 4-chlorobenzoic acid is converted to its methyl ester using methanol in the presence of concentrated sulfuric acid.
Formation of Pyrazolo[1,5-a]pyrimidine Core: The methyl ester undergoes cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of Amino Group: The amino group at the 7-position is introduced through subsequent chemical reactions.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions at various positions on the pyrazolo[1,5-a]pyrimidine core can be achieved using nucleophilic or electrophilic substitution methods.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution pattern.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products may include amines or alcohols.
Substitution products may include derivatives with different substituents on the pyrazolo[1,5-a]pyrimidine core.
Mechanism of Action
Target of Action
The primary target of Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its enzymatic activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression and induces apoptosis within cells . The molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell proliferation . This results in the induction of apoptosis, a programmed cell death pathway . The compound’s action on these biochemical pathways can lead to the inhibition of tumor cell growth .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the compound’s action is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . This indicates the potential of this compound as a therapeutic agent in cancer treatment .
Biochemical Analysis
Biochemical Properties
Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate interacts with various enzymes and proteins. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction can lead to significant alterations in cell cycle progression .
Cellular Effects
This compound has shown cytotoxic activities against various cell lines. For example, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, it inhibits the enzymatic activity of CDK2/cyclin A2, which leads to alterations in cell cycle progression and apoptosis induction within cells .
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. It can serve as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has shown potential in biological studies, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: The compound has been investigated for its antiviral, anti-inflammatory, and anticancer properties. It may be used in the development of new therapeutic agents.
Industry: In the chemical industry, this compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Indole derivatives: These compounds have a different heterocyclic core but may exhibit similar biological activities.
Properties
IUPAC Name |
methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-21-14(20)11-6-17-13-10(7-18-19(13)12(11)16)8-2-4-9(15)5-3-8/h2-7H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPPYVPRGGITKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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